4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde
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Overview
Description
4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 2,3-dimethylphenyl group and an oxoethoxybenzaldehyde moiety, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2,3-dimethylphenylamine with piperazine under controlled conditions to form 4-(2,3-dimethylphenyl)piperazine.
Attachment of the Oxoethoxy Group: The next step is the introduction of the oxoethoxy group. This is achieved by reacting the piperazine derivative with an appropriate oxoethoxybenzaldehyde precursor under specific conditions, such as the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: 4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzoic acid.
Reduction: 4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxyethoxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The aldehyde group may also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde: Similar structure but with a methoxy group instead of dimethyl groups.
4-[2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde: Similar structure but with different positions of the methyl groups.
Uniqueness
4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in unique interactions with molecular targets compared to its analogs.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Properties
IUPAC Name |
4-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-4-3-5-20(17(16)2)22-10-12-23(13-11-22)21(25)15-26-19-8-6-18(14-24)7-9-19/h3-9,14H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQXZXWTMVKRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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